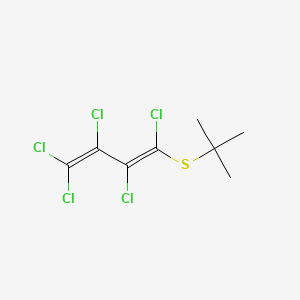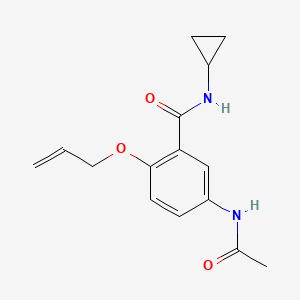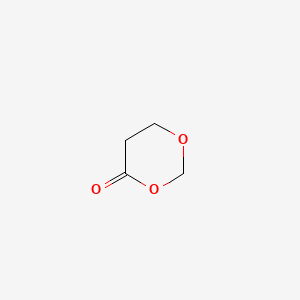
2-Decyl-4,5-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decyl-4,5-dimethyl-1,3-dioxolane is a cyclic acetal compound with a unique structure that includes a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-4,5-dimethyl-1,3-dioxolane typically involves the reaction of decyl aldehyde with 2,3-butanediol in the presence of an acid catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified. This method increases efficiency and yield compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Decyl-4,5-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the dioxolane ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Decyl-4,5-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of polymers and as an additive in lubricants and fuels to enhance performance.
Wirkmechanismus
The mechanism of action of 2-Decyl-4,5-dimethyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound’s stability and ability to undergo various chemical reactions make it a versatile tool in modifying biological pathways and industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-1,3-dioxolane: A simpler analog without the decyl group.
2,2-Dimethyl-1,3-dioxolane: Another analog with different substituents on the dioxolane ring.
4,5-Dimethyl-1,3-dioxol-2-one: A related compound with a carbonyl group in the ring.
Uniqueness
2-Decyl-4,5-dimethyl-1,3-dioxolane is unique due to its decyl group, which imparts hydrophobic properties and enhances its solubility in non-polar solvents. This makes it particularly useful in applications where solubility and stability in non-polar environments are crucial.
Eigenschaften
CAS-Nummer |
6316-26-3 |
|---|---|
Molekularformel |
C15H30O2 |
Molekulargewicht |
242.40 g/mol |
IUPAC-Name |
2-decyl-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-15-16-13(2)14(3)17-15/h13-15H,4-12H2,1-3H3 |
InChI-Schlüssel |
MEHQMFPAEQUOLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1OC(C(O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


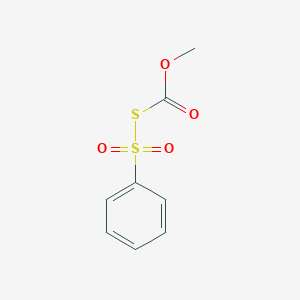
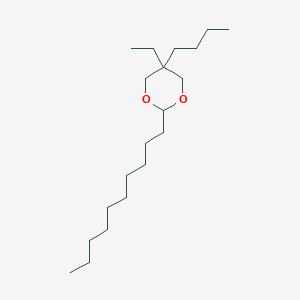
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
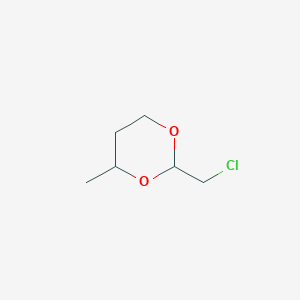
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
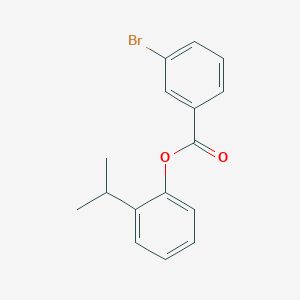
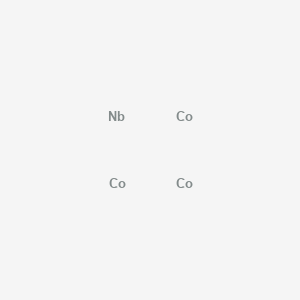
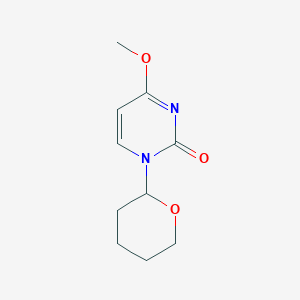
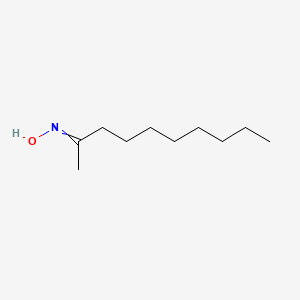
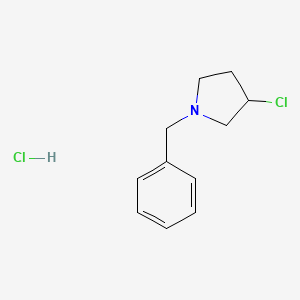
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
